
4-(Difluoromethyl)-2-methylbenzaldehyde
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Overview
Description
4-(Difluoromethyl)-2-methylbenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 g/mol. Its structure consists of a benzaldehyde core substituted with a difluoromethyl (-CF₂H) group at the 4-position and a methyl (-CH₃) group at the 2-position. The difluoromethyl group introduces strong electron-withdrawing effects, which influence the aldehyde's electrophilicity and reactivity. Fluorine atoms enhance metabolic stability and bioavailability by reducing oxidative metabolism, a property widely exploited in pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-methylbenzaldehyde using difluoromethylation reagents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-methylbenzaldehyde may involve continuous flow microreactor systems to optimize reaction efficiency and scalability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Lithium/Halogen Exchange Followed by Formylation
A key method involves using lithium reagents like n-BuLi to generate a benzyl lithium intermediate, which reacts with dimethylformamide (DMF) to form the aldehyde. For example:
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Reaction Conditions :
Mechanism :
The reaction proceeds via deprotonation of the aromatic ring by n-BuLi , followed by quenching with DMF to introduce the formyl group. The difluoromethyl substitution pattern directs lithiation to the para position relative to the methyl group.
Deoxofluorination Approaches
Deoxofluorination involves replacing an alcohol group with a difluoromethyl group. For aromatic aldehydes, this can be achieved using oxalyl chloride and DMSO under cryogenic conditions, followed by quenching with triethylamine . For example:
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Reagents : Oxalyl chloride (0.21 mL), DMSO (0.34 mL), triethylamine (1.67 mL).
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Outcome : Conversion of alcohols to aldehydes with difluoromethyl groups.
Oxidative Conversion to Benzoic Acid
The aldehyde can be oxidized to 2,6-difluoro-4-methylbenzoic acid using silver oxide , sodium hydroxide , and aqueous sulfuric acid. Key steps include:
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Reagents : Silver oxide (43.8 g), NaOH (33.7 g), HCl (concentrated).
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Mechanism : The aldehyde undergoes oxidative cleavage under basic conditions, followed by acid workup to isolate the carboxylic acid.
Aldol Reactions
The aldehyde participates in catalytic aldol reactions with ethyl diazoacetate under TMAP/BSA catalysis. For example:
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Catalyst : Tetramethylammonium pivalate (TMAP) with N,O-bis(trimethylsilyl)acetamide (BSA).
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Outcome : Formation of O-silylated aldol products with high efficiency .
Reaction Parameters | Details |
---|---|
Catalyst Loading | Stoichiometric TMAP (1.2 equiv) |
Solvent | Acetonitrile |
Reaction Time | <3 hours |
Yield | Full conversion |
Oximation and Nitrile Formation
The aldehyde can be converted to an oxime using hydroxylamine hydrochloride and a base (e.g., N,N-diisopropylethylamine ). Subsequent treatment with sodium bisulfate in toluene yields the nitrile:
Reductive Amination
The aldehyde reacts with amino derivatives (e.g., amino alcohols) via reductive amination using NaBH₃CN and acetic acid. This is critical in drug design for creating solvent-interaction regions in inhibitors .
Bioisosteric Replacement in Drug Design
The difluoromethyleneoxy (−CF₂O−) group in related compounds acts as a bioisostere for methoxy (−CH₂O−), enhancing metabolic stability. For example, in PD-1/PD-L1 inhibitors, this motif improves binding affinity through π–π stacking and C–F···C═O interactions .
Fluorinated Building Blocks
The difluoromethyl group increases electrophilicity, making it a versatile intermediate for fluorinated pharmaceuticals and agrochemicals.
NMR Data
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¹H-NMR (500 MHz, CDCl₃) :
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¹⁹F-NMR (470 MHz, CDCl₃) :
Comparative Analysis of Reaction Conditions
Method | Key Reagents | Yield | Key Advantage |
---|---|---|---|
Lithium/Halogen Exchange | n-BuLi, DMF | 90% | High efficiency, low temperature |
Deoxofluorination | Oxalyl chloride, DMSO | 84% | Direct introduction of CF₂ group |
Oxidation to Acid | Ag₂O, NaOH, HCl | 53% | Simple workup, carboxylic acid |
Scientific Research Applications
4-(Difluoromethyl)-2-methylbenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing their function and activity.
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-(difluoromethyl)-2-methylbenzaldehyde and structurally related benzaldehyde derivatives:
Key Comparative Insights :
Substituent Effects on Reactivity :
- The difluoromethyl group (-CF₂H) in the target compound is less reactive in nucleophilic substitutions compared to the bromomethyl group (-CH₂Br) in 4-(bromomethyl)benzaldehyde . However, its electron-withdrawing nature increases the aldehyde's electrophilicity, favoring condensation or nucleophilic addition reactions.
- Methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups (as in and ) are electron-donating, reducing the aldehyde's electrophilicity but improving stability under acidic conditions.
Physicochemical Properties: Lipophilicity: The target compound’s -CF₂H and -CH₃ groups confer higher lipophilicity than polar analogs like 4-(difluoromethoxy)-3-methoxybenzaldehyde . This property may enhance blood-brain barrier permeability, a critical factor in CNS drug design . Solubility: The hydroxymethyl (-CH₂OH) group in improves aqueous solubility (Log S ≈ -2.5), whereas the target compound’s Log S is estimated to be lower (~-3.0) due to its nonpolar substituents.
Biological and Safety Profiles: Fluorinated compounds like the target exhibit superior metabolic stability compared to brominated analogs (e.g., ), as C-F bonds resist enzymatic cleavage .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-(Difluoromethyl)-2-methylbenzaldehyde?
A common method involves difluoromethylation of a precursor aldehyde, such as 2-methyl-4-hydroxybenzaldehyde, using difluorocarbene generated in situ via reagents like potassium fluoride (KF) and chlorodifluoromethane under basic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products. Post-synthesis purification via gas chromatography under nitrogen is recommended to prevent oxidation of the aldehyde group .
Key Parameters | Example Conditions |
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Reagents | KF, CHClF₂ |
Solvent | DMF or THF |
Temperature | 60–80°C |
Purification | GC under N₂ |
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert atmosphere (N₂ or Ar) in airtight, light-resistant containers at –20°C.
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact.
- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Seek medical evaluation due to potential unstudied toxicological effects .
Advanced Research Questions
Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : Use ¹⁹F NMR to confirm difluoromethyl group presence (δ ~ -100 to -120 ppm). ¹H/¹³C NMR resolves aromatic and aldehyde protons.
- X-ray Crystallography : Determines spatial arrangement of substituents and validates intramolecular interactions (e.g., C–F···H hydrogen bonds).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₈F₂O) .
Q. How can computational chemistry predict the reactivity and biological interactions of this compound?
- DFT Calculations : Model electronic effects of the difluoromethyl group (e.g., electron-withdrawing inductive effects) on aldehyde reactivity.
- Molecular Docking : Simulate binding to enzymatic targets (e.g., kinases) using fluorine’s stereoelectronic properties to enhance binding affinity .
Q. How can researchers resolve contradictions in reaction yields across difluoromethylation methods?
- Parameter Screening : Systematically vary catalysts (e.g., CsF vs. KF), solvents (polar aprotic vs. ethers), and temperatures.
- Design of Experiments (DoE) : Use factorial designs to identify critical factors.
- Analytical Validation : Compare intermediates via HPLC or GC-MS to trace byproduct formation .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Mechanistic Studies : Fluorine’s role in improving metabolic stability can be probed via cytochrome P450 inhibition assays .
Q. Data Interpretation and Safety
Q. How to address discrepancies in toxicological data for this compound?
Properties
Molecular Formula |
C9H8F2O |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(9(10)11)2-3-8(6)5-12/h2-5,9H,1H3 |
InChI Key |
PJGRIJTUTHGCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)C=O |
Origin of Product |
United States |
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